molecular formula C39H39N5O13 B10769815 Rhod-5N (potassium salt)

Rhod-5N (potassium salt)

Cat. No.: B10769815
M. Wt: 785.8 g/mol
InChI Key: PVSMMTANYSSLPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rhod-5N (potassium salt) is a low-affinity, cell-impermeant fluorescent calcium (Ca²⁺) indicator designed for quantifying elevated Ca²⁺ concentrations in subcellular compartments. Its structure combines a rhodamine-derived fluorophore and a BAPTA-based Ca²⁺-chelating moiety, enabling ratiometric or intensity-based Ca²⁺ detection without spectral shifts upon binding . Rhod-5N exhibits a dissociation constant (Kd) of ~320 µM, making it ideal for measuring Ca²⁺ in the range of 10 µM to 1 mM, such as in the endoplasmic reticulum (ER) or sealed t-tubules of muscle cells . Unlike high-affinity probes, Rhod-5N remains responsive in high-Ca²⁺ environments where saturation would limit dynamic range . Its potassium salt form requires mechanical loading (e.g., microinjection, skinned fiber techniques) for intracellular use, ensuring compartment-specific localization .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rhod-5N is synthesized through a series of chemical reactions involving the parent compound Rhod-2The detailed synthetic route is proprietary and often involves multiple steps of organic synthesis, purification, and characterization .

Industrial Production Methods: Industrial production of Rhod-5N involves large-scale chemical synthesis under controlled conditions to ensure high purity and consistency. The process includes the use of high-quality reagents, solvents, and catalysts, followed by rigorous purification techniques such as chromatography and crystallization. The final product is then formulated into a stable, dry powder for distribution .

Chemical Reactions Analysis

Types of Reactions: Rhod-5N primarily undergoes complexation reactions with calcium ions. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions:

Major Products Formed: The primary product of the reaction between Rhod-5N and calcium ions is the fluorescent Rhod-5N-calcium complex, which is used for detecting and measuring calcium concentrations in various biological samples .

Scientific Research Applications

Calcium Measurement in Biological Systems

Rhod-5N is primarily used to measure intracellular calcium levels, which are critical for numerous physiological processes. It has been employed in:

  • Fluorescence Microscopy : Researchers utilize Rhod-5N in fluorescence microscopy to visualize and quantify Ca2+Ca^{2+} dynamics within cells and tissues. Its high sensitivity allows for real-time monitoring of calcium fluctuations during cellular activities such as muscle contraction and neurotransmitter release .
  • Flow Cytometry : This technique allows for the analysis of calcium levels in large populations of cells rapidly. Rhod-5N's ability to provide a strong fluorescent signal upon Ca2+Ca^{2+} binding enhances the detection capabilities in flow cytometry assays .

Intravital Imaging Studies

Recent advancements have integrated Rhod-5N into intravital imaging techniques. For instance, a study utilized Rhod-5N alongside SNARF-1 to quantify pH and Ca2+Ca^{2+} distributions in the bone marrow of live mice. This approach demonstrated the compound's effectiveness in imaging complex biological environments where scattering effects can obscure results .

Microfluidic Applications

Rhod-5N has also been incorporated into microfluidic devices for the sensitive detection of Ca2+Ca^{2+} concentrations. In a study, hydrogel particles containing Rhod-5N were developed to measure calcium levels down to 0.50 mM, showcasing its utility in micro-scale analytical applications .

Table 1: Stock Solution Preparation for Rhod-5N

Amount of Rhod-5NVolume of Water (mL) for 1 mMVolume of Water (mL) for 5 mMVolume of Water (mL) for 10 mM
0.1 mg0.1110.0220.011
0.5 mg0.5560.1110.056
1 mg1.1110.2220.111
5 mg5.5561.1110.556
10 mg11.1112.2221.111

This table provides guidance on how to prepare stock solutions at various concentrations, which is essential for experimental protocols involving Rhod-5N.

Table 2: Comparison of Calcium Indicators

IndicatorDissociation Constant (KdK_d)Sensitivity Range (µM)
Rhod-5N~32010 - 1000
Fluo-5N~90<10 - >1000
OGB-5N~200<10 - >1000

This comparison highlights the relative performance characteristics of different calcium indicators, emphasizing Rhod-5N's moderate affinity suitable for physiological measurements.

Case Study: Calcium Dynamics in Skeletal Muscle

In a study assessing calcium homeostasis in mouse ventricular myocytes, researchers injected Rhod-5N to track Ca2+Ca^{2+} transients during action potentials. The findings indicated that while Rhod-5N provided valuable insights into calcium dynamics, its fluorescence response diminished over time, suggesting limitations related to prolonged measurements .

Case Study: Cadmium Ion Detection

Rhod-5N has also been explored as a fluorescent sensor for cadmium ions (Cd2+Cd^{2+}). Its photophysical properties were evaluated in MOPS buffer, demonstrating potential applications beyond calcium sensing, particularly in environmental monitoring and toxicology .

Mechanism of Action

Rhod-5N exerts its effects by binding to calcium ions, which induces a conformational change in the molecule, resulting in a significant increase in fluorescence. The binding affinity of Rhod-5N for calcium ions is characterized by a dissociation constant (Kd) of approximately 320 µM. This low affinity makes it suitable for detecting high concentrations of calcium in specific cellular compartments .

Comparison with Similar Compounds

Comparison with Similar Calcium Indicators

Rhod-5N is part of a broader family of Ca²⁺ indicators, each optimized for distinct applications. Below is a detailed comparison with key analogues:

Rhod-2

  • Affinity : Higher affinity (Kd ~1 µM), suited for cytoplasmic Ca²⁺ transients (nM–µM range) .
  • Permeability : Available as cell-permeant AM ester or impermeant salts.
  • Applications : Cytosolic Ca²⁺ imaging in neurons and muscle cells; mitochondrial Ca²⁺ overload studies due to its positive charge-driven mitochondrial accumulation (unlike Rhod-5N) .
  • Spectral Properties : Excitation/emission maxima at 552/581 nm, similar to Rhod-5N (551/576 nm) .

Rhod-FF

  • Affinity : Lower affinity (Kd ~9–10 µM for Ca²⁺), optimized for very high Ca²⁺ levels (>1 mM) .
  • Permeability : Available as potassium salt (impermeant) or AM ester.
  • Applications : ER and sarcoplasmic reticulum (SR) Ca²⁺ monitoring; preferred over Rhod-5N in systems with extreme Ca²⁺ fluctuations .
  • Spectral Properties : Broader emission spectrum, with excitation/emission at 515/580 nm .

Fluo-4

  • Affinity : High affinity (Kd ~345 nM), sensitive to nM–µM Ca²⁺ changes .
  • Permeability : Cell-permeant AM ester widely used for live-cell cytosolic Ca²⁺ imaging.
  • Applications : Neuronal signaling, cardiac myocyte Ca²⁺ sparks; unsuitable for high-Ca²⁺ compartments due to rapid saturation .
  • Spectral Properties : Excitation/emission at 494/506 nm (visible light), distinct from Rhod-5N’s red-shifted spectra .

Fluo-5N

  • Affinity : Low affinity (Kd ~90 µM), intermediate between Fluo-4 and Rhod-5N .
  • Permeability : AM ester form for ER/SR loading.
  • Applications : ER Ca²⁺ depletion studies; less sensitive than Rhod-5N in high-Ca²⁺ systems (e.g., t-tubules) due to lower Kd .

Newport Green (Zn²⁺ Probe)

  • Specificity : Primarily a Zn²⁺ indicator (Kd = 1 µM for Zn²⁺), with minimal Ca²⁺ response .

Limitations and Considerations

  • Loading Challenges : Impermeant salts require invasive methods (e.g., microinjection), limiting use in intact cells .
  • Interference with Cd²⁺ : Rhod-5N binds Cd²⁺ with higher affinity, necessitating caution in systems with heavy metals .
  • Signal-to-Noise: Low intrinsic fluorescence in Ca²⁺-free states demands optimized imaging settings .

Q & A

Basic Research Questions

Q. What are the optimal pH and concentration conditions for Rhod-5N (potassium salt) in detecting Ca²⁺ or Cd²⁺?

Rhod-5N's fluorescence response is highly pH-dependent. Evidence shows that pH 7.0 maximizes fluorescence intensity for Cd²⁺ detection, as acidic (pH 4.0) or alkaline (pH 10.0) conditions reduce signal output . For Ca²⁺, the probe’s low affinity (Kd = ~320 µM) makes it suitable for high-concentration compartments (e.g., endoplasmic reticulum) . Optimal working concentration is 2 µM for Cd²⁺ detection to balance signal-to-background ratios . For Ca²⁺, adjust concentrations based on compartmental Ca²⁺ levels (10 µM–1 mM) .

Q. How should Rhod-5N (potassium salt) be loaded into cells given its non-permeant nature?

As a non-cell-permeant potassium salt, Rhod-5N requires invasive loading methods such as microinjection, electroporation, or transient membrane disruption (e.g., scratch-loading) . Post-loading, validate intracellular retention via fluorescence microscopy, ensuring minimal leakage from compartments like t-tubules .

Q. What experimental controls are essential when using Rhod-5N to avoid artifacts?

Include:

  • Ion specificity controls : Test for cross-reactivity with other divalent cations (e.g., Cd²⁺, Mg²⁺) by adding chelators (EGTA) or competitive ions .
  • Background fluorescence : Measure signal in the absence of Ca²⁺/Cd²⁺ to account for autofluorescence .
  • Buffer validation : Use pH-calibrated phosphate buffers to stabilize probe performance .

Advanced Research Questions

Q. How can researchers resolve contradictory fluorescence data when using Rhod-5N in intracellular compartments?

Low fluorescence signals may arise from probe leakage (e.g., in partially sealed t-tubules) or suboptimal loading . To confirm probe retention:

  • Introduce Cd²⁺ (1 mM) post-loading; a fluorescence surge confirms successful Rhod-5N entrapment .
  • Compare time-lapse fluorescence stability; persistent signals indicate effective compartmentalization .
  • Use alternative indicators (e.g., Fluo-4) for cross-validation in parallel experiments .

Q. What strategies improve Rhod-5N’s specificity for Ca²⁺ in systems with competing ions like Cd²⁺ or Zn²⁺?

  • Selective chelation : Add TPEN (Zn²⁺ chelator) or tricaine (Cd²⁺ chelator) to isolate Ca²⁺-dependent signals .
  • Dual-wavelength ratiometry : Leverage Rhod-5N’s Ca²⁺-induced fluorescence enhancement (no spectral shift) to distinguish from ion-insensitive background .
  • Competitive binding assays : Pre-saturate the system with non-fluorescent Ca²⁺ analogs (e.g., Sr²⁺) to quantify probe specificity .

Q. How can Rhod-5N be used for quantitative Ca²⁺ measurements in high-concentration environments?

Apply the Hill equation to model fluorescence intensity (F) relative to Ca²⁺ concentration ([Ca²⁺]):

F=Fmin+(FmaxFmin)[Ca2+]nKdn+[Ca2+]nF = F_{\text{min}} + \frac{(F_{\text{max}} - F_{\text{min}})[Ca^{2+}]^n}{K_d^n + [Ca^{2+}]^n}

Where Fmax/minF_{\text{max/min}} are determined in Ca²⁺-saturated/Ca²⁺-free conditions, and nn is the cooperativity coefficient . Calibrate using in vitro Ca²⁺ standards (0–1 mM) under matched pH and ionic strength .

Q. What are the limitations of Rhod-5N in long-term Ca²⁺ monitoring, and how can they be mitigated?

Limitations include photobleaching, compartmental leakage, and signal saturation at high Ca²⁺ levels (>1 mM). Mitigation strategies:

  • Low-intensity illumination : Reduce laser power to minimize photobleaching .
  • Combined probes : Use Rhod-5N with high-affinity indicators (e.g., Fura-2) to cover dynamic Ca²⁺ ranges .
  • Leakage correction : Normalize signals using a non-fluorescent tracer (e.g., dextran-conjugated probes) .

Q. Methodological Considerations

  • Probe validation : Always confirm Rhod-5N’s loading efficiency and retention using control experiments (e.g., Cd²⁺ challenge) .
  • Data interpretation : Account for Rhod-5N’s low affinity; fluorescence changes may not linearly correlate with Ca²⁺ in low-concentration regimes (<10 µM) .
  • Cross-reactivity : Pre-test for interference from endogenous ions (e.g., Mg²⁺ in buffers) using ion-selective electrodes .

Properties

Molecular Formula

C39H39N5O13

Molecular Weight

785.8 g/mol

IUPAC Name

2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]phenoxy]ethoxy]-N-(carboxymethyl)-4-nitroanilino]acetate

InChI

InChI=1S/C39H39N5O13/c1-40(2)24-6-9-27-31(16-24)57-32-17-25(41(3)4)7-10-28(32)39(27)23-5-11-29(42(19-35(45)46)20-36(47)48)33(15-23)55-13-14-56-34-18-26(44(53)54)8-12-30(34)43(21-37(49)50)22-38(51)52/h5-12,15-18H,13-14,19-22H2,1-4H3,(H3-,45,46,47,48,49,50,51,52)

InChI Key

PVSMMTANYSSLPW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC(=C(C=C4)N(CC(=O)O)CC(=O)O)OCCOC5=C(C=CC(=C5)[N+](=O)[O-])N(CC(=O)O)CC(=O)[O-]

Origin of Product

United States

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